2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclopentylacetamide
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Overview
Description
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclopentylacetamide is a complex organic compound with a molecular formula of C14H15N5OS. This compound is characterized by the presence of a pyridine ring substituted with amino and cyano groups, a sulfanyl group, and a cyclopentylacetamide moiety.
Preparation Methods
The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclopentylacetamide typically involves multiple steps. One common method includes the reaction of 6-amino-3,5-dicyanopyridine with a suitable sulfanylating agent to introduce the sulfanyl group. This intermediate is then reacted with N-cyclopentylacetamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclopentylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclopentylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes involving sulfanyl and cyano groups.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl and cyano groups play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar compounds to 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclopentylacetamide include:
- 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
- 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide
- BAY60-6583 (2-({6-amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide)
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c15-6-9-5-10(7-16)14(19-13(9)17)21-8-12(20)18-11-3-1-2-4-11/h5,11H,1-4,8H2,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPRFPRYCUWWBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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